Mass Spectrometry: Significantly Enhanced Mass Shift and Spectral Resolution
The fundamental differentiator for Lincomycin 2,7-Dipalmitate-d62 is its extensive isotopic labeling, resulting in a nominal mass shift of +62 Da relative to the unlabeled analyte (MW 883.4 g/mol vs. 945.7 g/mol). This mass shift is substantially larger than the +3 Da shift provided by a minimally deuterated alternative such as Lincomycin-d3 [1]. In LC-MS/MS analysis, this large mass difference ensures complete baseline separation between the analyte's isotopic envelope and the internal standard's signal, effectively eliminating the risk of spectral cross-talk and ion suppression that can occur with smaller mass shifts . For an analyte with a molecular weight <1000 Da, a minimum mass difference of 3 Da is required; however, a +62 Da shift provides an unequivocally superior margin of safety and specificity in complex matrices like plasma or tissue homogenates [2].
| Evidence Dimension | Nominal Mass Shift (Δ Da) from unlabeled analyte (Lincomycin 2,7-Dipalmitate) |
|---|---|
| Target Compound Data | +62 Da |
| Comparator Or Baseline | Lincomycin-d3: +3 Da (typical for minimally deuterated lincosamide standards) [1] |
| Quantified Difference | 59 Da greater mass shift |
| Conditions | Molecular weight comparison (calculated nominal mass); LC-MS/MS design principles. |
Why This Matters
This substantial mass differential directly reduces the risk of analytical interference, enhancing the accuracy and reliability of quantitative assays and minimizing the need for complex chromatographic method optimization.
- [1] MedChemExpress. Lincomycin-d3. Product Technical Datasheet. Catalog No. HY-B1368S. View Source
- [2] Stokvis, E., Rosing, H., & Beijnen, J. H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. 2005; 19(3): 401-7. View Source
